Glibutimine

Description

Historical Context of Chemical Compound Identification in Research

The identification and synthesis of novel chemical compounds have been a cornerstone of scientific advancement, particularly in the field of medicine. The 20th century saw a paradigm shift from the use of natural products to the systematic design and synthesis of new molecular entities. This era was marked by the discovery of key drug classes, such as antibiotics and synthetic hormones, which revolutionized the treatment of diseases. The process of compound identification historically relied on serendipitous observations of biological activity, followed by systematic chemical modification to improve efficacy and safety. This approach, often termed the "brute-force" method, involved synthesizing and screening large numbers of compounds to identify a promising lead.

Evolution of Research Interest in Sulfonylurea-Class Analogues and Imino Derivatives

The history of sulfonylureas as therapeutic agents began unexpectedly in the 1940s when certain sulfonamide antibiotics were observed to cause hypoglycemia. This led to the development of the first-generation sulfonylurea drugs for the treatment of type 2 diabetes in the 1950s. These compounds act by stimulating insulin (B600854) release from the beta cells of the pancreas. Subsequent research focused on developing second and third-generation sulfonylureas with improved potency and safety profiles.

In parallel, the study of imino derivatives has been a fertile area of research in organic and medicinal chemistry. Imines, characterized by a carbon-nitrogen double bond, are versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. In drug discovery, the imine functional group has been incorporated into various molecular scaffolds to modulate biological activity, improve pharmacokinetic properties, or act as a key pharmacophoric element. The interest in imino derivatives stems from their ability to participate in various chemical reactions, allowing for the creation of diverse chemical libraries for biological screening.

Positioning Glibutimine within Contemporary Medicinal Chemistry Research Paradigms

This compound, as an imino derivative of a sulfonylurea, represents a hybridization of these two important classes of compounds. In contemporary medicinal chemistry, such molecular hybridization is a common strategy to design new drugs with potentially novel mechanisms of action or improved therapeutic profiles. The synthesis of this compound involves the condensation of a sulfonyl chloride with an aminoimidazoline, followed by acylation. This synthetic route is indicative of the modular approach often used in modern drug discovery, where different structural motifs are combined to explore new chemical space.

The specific inclusion of an imino group in a sulfonylurea structure, as seen in this compound, suggests an attempt to explore the structure-activity relationships of this class of compounds further. Research in this area often focuses on modifying the terminal groups of the sulfonylurea moiety to influence receptor binding, selectivity, and pharmacokinetic properties. While specific research on the biological activity and therapeutic potential of this compound is not widely published, its chemical structure places it within the broader ongoing research into novel hypoglycemic agents.

Detailed Research Findings

Publicly available research specifically detailing the biological activities and detailed research findings of this compound is limited. However, its identity as a proposed international nonproprietary name by the World Health Organization and its inclusion in medicinal chemistry literature suggest it was a compound of interest at some point. who.intethernet.edu.et

| Property | Value | Source |

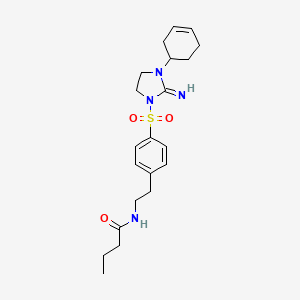

| IUPAC Name | N-[p-[[3-(3-cyclohexen-1-yl)-2-imino-1-imidazolidinyl]- sulfonyl]phenethyl]butyramide | who.intnih.gov |

| Molecular Formula | C21H30N4O3S | who.intnih.gov |

Structure

3D Structure

Properties

CAS No. |

25859-76-1 |

|---|---|

Molecular Formula |

C21H30N4O3S |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

N-[2-[4-(3-cyclohex-3-en-1-yl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]butanamide |

InChI |

InChI=1S/C21H30N4O3S/c1-2-6-20(26)23-14-13-17-9-11-19(12-10-17)29(27,28)25-16-15-24(21(25)22)18-7-4-3-5-8-18/h3-4,9-12,18,22H,2,5-8,13-16H2,1H3,(H,23,26) |

InChI Key |

NFGPIRVQFCRUFC-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |

Canonical SMILES |

CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Glibutimine

Foundational Chemical Synthesis Pathways of Glibutimine

The synthesis of this compound, as a member of the sulfonylurea class, typically builds upon established methods for constructing the sulfonylurea linkage. While specific initial pathways for this compound involving "sulfonyl chloride and aminoimidazoline condensation" are not explicitly detailed in the searched literature, general sulfonylurea synthesis often involves the reaction of sulfonamides with isocyanates or related precursors derived from amines. The complex structure of this compound, N-(p-((3-(3-Cyclohexen-1-yl)-2-imino-1-imidazolidinyl)sulfonyl)phenethyl)butyramide, suggests a multi-step synthesis involving the formation of its characteristic imidazolidine (B613845) ring and the sulfonylurea moiety.

This compound is identified as a racemic compound fufaton.com. This implies that its synthesis typically yields an equal mixture of enantiomers, unless enantioselective methods are employed. Research has indicated specific stereochemical considerations related to its tautomeric forms. A "Syn-periplanar orientation" has been noted where the sulfonyl oxygen is aligned with an imidazolidine nitrogen, with a prevalence of 63% acs.org. These stereochemical features are important for understanding the molecule's conformation and potential biological interactions.

Advanced Synthetic Strategies for this compound and Analogues

Advanced synthetic strategies aim to improve efficiency, selectivity, and sustainability in chemical production. For this compound and its analogues, these strategies encompass catalytic methods and green chemistry principles.

While specific catalytic methods for this compound are not extensively documented, the field of catalysis offers numerous avenues for synthesizing complex molecules like this compound and its analogues. Transition metal catalysis, organocatalysis, and biocatalysis are key areas that enable efficient and selective bond formations. For instance, catalytic asymmetric synthesis is crucial for controlling stereochemistry, a factor noted for this compound's racemic nature fufaton.com. Novel catalytic approaches for constructing heterocyclic rings, such as the imidazolidine core present in this compound, or for forming the sulfonylurea linkage, are continually being developed. Metal-free catalytic systems are also gaining prominence for the synthesis of sulfonylureas, offering milder conditions and reduced environmental impact acs.orgnih.gov.

Green chemistry principles are increasingly integrated into synthetic strategies to minimize environmental impact and enhance sustainability. For sulfonylurea synthesis, this includes employing environmentally benign solvents, reducing waste, and utilizing atom-economical reactions. Metal-free synthetic routes, one-pot procedures, and reactions conducted at room temperature in solvents like dimethyl carbonate (DMC) are examples of green approaches that have been successfully applied to the synthesis of various sulfonylureas acs.orgnih.gove3s-conferences.orgresearchgate.netresearchgate.net. These methods avoid hazardous reagents and byproducts, aligning with the goals of green chemistry to design safer and more sustainable chemical processes.

Derivatization and Structural Modification of this compound Scaffold

Derivatization and structural modification are vital in medicinal chemistry for exploring structure-activity relationships (SAR), optimizing pharmacokinetic properties, and improving analytical detectability. Derivatization typically involves chemically altering specific functional groups within a molecule. Common derivatization techniques include silylation, acylation, and alkylation, which can modify a compound's volatility, polarity, and chromatographic behavior, making them amenable to analytical techniques like HPLC and GC nih.gove3s-conferences.orgtubitak.gov.trantibodysociety.orgwho.int. While specific derivatizations of this compound for research purposes are not detailed here, the general principles suggest that modifications to its various functional groups (e.g., the butyramide (B146194), the cyclohexene (B86901) ring, or the imidazolidine moiety) could be explored to generate analogues with altered properties or biological activities.

Data Tables

Table 1: General Sulfonylurea Synthesis Approaches & Conditions

| Method Description | Key Reagents/Conditions | Reported Yields | Notes | References |

| Metal-free synthesis from sulfonamides and amides | Sulfonamides, Amides, Green Solvent (DMC), Room Temperature | Good to Excellent | One-pot, avoids hazardous intermediates, good atom economy. | acs.orgnih.gov |

| Synthesis via carbamate (B1207046) intermediates using diphenyl carbonate | Amines, Diphenyl Carbonate (in H2O:THF), Organic Bases (Et3N or DBU), Sulfonamides | Excellent | Avoids phosgene (B1210022), isocyanates; environmentally friendly approach. | e3s-conferences.orgresearchgate.netresearchgate.net |

| Synthesis via N-sulfonyl isocyanates or N-sulfonyl carbamates with amines | Sulfonamides, Isocyanates/Carbamates, Base | High | Traditional route, but involves handling potentially hazardous isocyanates. | researchgate.net |

| Catalytic synthesis (general for related compounds) | Various catalysts (metal-based, organocatalysts), Mild conditions | Varies | Focus on selectivity and efficiency; applicable to complex structures. | wiktionary.orggoogleapis.comwho.intwho.intrsc.orgnih.govnih.gov |

Table 2: Stereochemical Features of this compound

| Feature | Observation | Significance | References |

| Chirality | Racemic | Indicates a mixture of enantiomers, suggesting synthesis may not be stereoselective or requires chiral resolution/synthesis. | fufaton.com |

| Tautomeric Form | Syn-periplanar orientation observed | Sulfonyl oxygen aligned with imidazolidine nitrogen (63% prevalence). Affects molecular conformation and potential interactions. | acs.org |

Compound List

this compound

N-(p-((3-(3-Cyclohexen-1-yl)-2-imino-1-imidazolidinyl)sulfonyl)phenethyl)butyramide

N-(P-SULFAMOYLPHENETHYL)ACETAMIDE

4-(2-Aminoethyl)benzenesulfonamide

Glisolamide

Glisoxepide

Glipizide

Glicaramide

Gliquidone

Glibenclamide

4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide

Sulfamide

2-CHLORO-N-[2-(4-SULFAMOYL-PHENYL)-ETHYL]-ACETAMIDE

Glicondamide

Glipentide

4-(2-[3-(2-CHLORO-6-FLUOROBENZYL)-5-(([(2,4-DICHLOROBENZYL)OXY]IMINO)METHYL)-4-HYDROXY-2-OXO-1(2H)-PYRIDINYL]ETHYL)BENZENESULFONAMIDE

N-[4-(AMINOSULFONYL)PHENETHYL]-2-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]ACETAMIDE

4-(2-[3-(2-CHLORO-6-FLUOROBENZYL)-4-HYDROXY-2-OXO-1(2H)-PYRIDINYL]ETHYL)BENZENESULFONAMIDE

Chlorpropamide

Glimepiride

Gliclazide

Potassium phthalimide

Ethyl iodide

Strategies for Introducing Chemical Diversity to this compound Backbone

Specific strategies for introducing chemical diversity to the this compound backbone are not detailed in the provided search results. This compound is noted to share structural motifs with 2-aminobenzamide (B116534) derivatives , which may suggest potential avenues for synthetic modification based on established chemistries within that class. However, no explicit methodologies for altering or diversifying the core this compound structure have been identified in the reviewed literature.

Development of Prodrugs and Precursors for Research Applications

Information concerning the development of prodrugs or precursors for this compound for research applications is not available within the reviewed search results. While the general concept and strategic importance of prodrugs in drug development are well-established actamedicamarisiensis.roorientjchem.orgfrontiersin.orgresearchgate.netresearchgate.net, no specific prodrugs or precursor compounds directly linked to this compound have been identified.

Data Table: Chemical Properties of this compound

| Property | Detail | Source(s) |

| Chemical Name | N-(p-((3-(3-Cyclohexen-1-yl)-2-imino-1-imidazolidinyl)sulfonyl)phenethyl)butyramide | nih.govmedkoo.com |

| Molecular Formula | C21H30N4O3S | nih.govmedkoo.com |

| Molecular Weight | 418.55 | nih.govmedkoo.com |

| CAS Number | 25859-76-1 | nih.govmedkoo.com |

| Stereochemistry | Racemic | nih.govncats.io |

| Optical Activity | (+/-) | nih.gov |

| INN | This compound | nih.govwho.intwho.intgoogle.comgoogleapis.comgoogle.comwho.intwho.int |

| Status | Investigational | ncats.io |

Compound List

this compound

Molecular and Cellular Mechanism of Action Studies of Glibutimine Pre Clinical Focus

Investigations into Glibutimine's Primary Molecular Targets

This compound exerts its effects by targeting specific ion channel complexes embedded in the cell membrane. Its primary molecular targets are ATP-sensitive potassium (KATP) channels, which are hetero-octameric structures composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. jci.orgacs.org this compound's action is primarily mediated through its high-affinity binding to the SUR1 subunit. patsnap.com

This compound's interaction with its targets has been characterized in various preclinical models, revealing at least two major types of channel complexes it modulates:

SUR1-Kir6.2 Channels: This is the classical KATP channel found in pancreatic beta cells. jci.org this compound binds to the SUR1 subunit, which induces the closure of the associated Kir6.2 potassium channel. patsnap.comclinpgx.org This inhibition of K+ efflux is a critical step in stimulus-secretion coupling in beta cells. clinpgx.org In preclinical studies, this action is shown to be potent, with equieffective concentrations being 100-400 times lower than the first-generation sulfonylurea, tolbutamide (B1681337). nih.gov

SUR1-TRPM4 Channels: Following central nervous system (CNS) injuries like ischemic stroke, there is a notable upregulation of a different channel complex composed of SUR1 and the Transient Receptor Potential Melastatin 4 (TRPM4) channel. nih.gov TRPM4 is a calcium-activated nonselective cation channel that allows sodium (Na+) influx. This compound acts as a selective inhibitor of these SUR1-TRPM4 channels. nih.govwikipedia.org By blocking these channels, this compound prevents the Na+ influx that leads to cytotoxic edema, cell depolarization, and subsequent oncotic cell death in preclinical CNS injury models. nih.gov

Ligand binding assays using radiolabeled this compound ([³H]-glibenclamide) have been instrumental in quantifying its interaction with the SUR1 subunit. These in vitro studies, typically using membrane preparations from cells expressing recombinant SUR subunits, have elucidated the high-affinity nature of this interaction.

Key findings from these studies demonstrate that this compound binds to the SUR1 subunit with nanomolar affinity. The dissociation constant (Kd) is reported to be approximately 0.2 nM in the absence of MgATP and rises to 2.0 nM in the presence of 1 mM MgATP, indicating that intracellular nucleotides modulate its binding. researchgate.net Other studies have reported Ki values (inhibition constants) for KATP channel inhibition in the range of 1-5 nM and up to 63 nM in skeletal muscle, confirming its potent inhibitory action. nih.govnih.gov The presence of MgATP and MgADP acts as a negative allosteric modulator of this compound binding. nih.gov Cryo-electron microscopy has further revealed that this compound lodges in a binding pocket within the transmembrane bundle of the SUR1 core, near the inner leaflet of the lipid bilayer. acs.orgelifesciences.org

| Parameter | Value | Condition/Tissue | Reference |

|---|---|---|---|

| Kd | 0.2 nM | rSUR1, absence of MgATP | researchgate.net |

| Kd | 2.0 nM | rSUR1, presence of 1 mM MgATP | researchgate.net |

| IC50 | 1-5 nM | KATP Channel Inhibition | nih.gov |

| Ki | 63 nM | KATP Channels (Rat Skeletal Muscle) | nih.gov |

Downstream Cellular Signaling Pathways Modulated by this compound

The direct interaction of this compound with its target channels triggers a cascade of downstream cellular events that vary depending on the specific channel isoform and cell type.

This compound's modulation of ion channels initiates distinct intracellular signaling cascades:

In Pancreatic Beta Cells: The primary action of closing SUR1-Kir6.2 KATP channels leads to membrane depolarization. youtube.com This change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular Ca2+. patsnap.com The resulting increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, thus stimulating insulin (B600854) secretion. patsnap.comclinpgx.org

In CNS Injury Models: Inhibition of SUR1-TRPM4 channels by this compound has been shown to modulate the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway. nih.gov In microglia, activation of SUR1-TRPM4 channels leads to a cellular depolarization that results in low-amplitude calcium oscillations, which in turn activates the phosphatase calcineurin. nih.govnih.gov Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it upregulates the transcription of inflammatory mediators like nitric oxide synthase-2 (Nos2). nih.govnih.gov By inhibiting the initial SUR1-TRPM4-mediated depolarization, this compound prevents this cascade, thereby inhibiting Nos2 expression and reducing neuroinflammation. nih.gov

Patch-clamp electrophysiology studies in various cellular models have directly demonstrated this compound's effects on ion fluxes and membrane potential.

Membrane Potential: In pancreatic beta cells, this compound's inhibition of K+ efflux through KATP channels prevents the cell from maintaining its negative resting membrane potential, leading to depolarization. patsnap.comyoutube.com Conversely, in smooth muscle cells of the pig urethra, where KATP channels contribute to the resting potential, 1 µM of this compound caused a significant depolarization of 12-13 mV. nih.gov In preclinical models of ischemia, where SUR1-TRPM4 channels are upregulated, this compound's blockade of Na+ influx prevents the pathological membrane depolarization that contributes to cell death. nih.govahajournals.org

Ion Fluxes: The fundamental effect of this compound on SUR1-Kir6.2 channels is the reduction of outward K+ current. researchgate.net In the context of SUR1-TRPM4 channels, this compound blocks the inward Na+ current. nih.gov This blockade of Na+ influx is critical for mitigating cellular swelling (edema). nih.gov The initial change in K+ or Na+ flux subsequently triggers changes in Ca2+ flux. In pancreatic cells, the depolarization caused by blocking K+ efflux opens voltage-gated Ca2+ channels, leading to Ca2+ influx. patsnap.com this compound has also been shown to inhibit certain chloride channels at higher concentrations in some experimental models. researchgate.netresearchgate.net

Comparative Mechanistic Analyses with Related Chemical Entities

The mechanism of this compound is often understood by comparing it to other sulfonylureas and compounds that modulate the same channels.

Other Sulfonylureas (e.g., Tolbutamide): this compound is a "second-generation" sulfonylurea, distinguished from first-generation compounds like tolbutamide by its significantly higher potency. nih.govresearchgate.net Preclinical studies show this compound stimulates insulin release at concentrations 100-400 times lower than those required for tolbutamide. nih.gov While both compounds target the SUR1 subunit to close KATP channels, their binding affinities and kinetics differ, with this compound demonstrating a higher affinity and slower dissociation rate. nih.govnih.gov

KATP Channel Openers (e.g., Diazoxide): Diazoxide has the opposite effect of this compound; it binds to the SUR1 subunit and promotes the opening of the KATP channel. researchgate.net In preclinical pancreatic models, the insulin secretion stimulated by this compound can be completely inhibited by diazoxide, demonstrating their opposing actions on the same molecular target. researchgate.net This pharmacological opposition is a key tool used in preclinical studies to confirm the involvement of KATP channels in a physiological response. nih.gov

Differentiation of this compound's Mechanisms from Other Sulfonylurea Derivatives

A comprehensive comparison of this compound's mechanism of action with other sulfonylurea derivatives is not possible due to the lack of specific preclinical data for this compound. Research on other sulfonylureas, such as glyburide (B1671678) (glibenclamide) and glimepiride, has revealed nuances in their molecular interactions that lead to different clinical profiles.

In the absence of direct research on this compound, any discussion of its potential differentiation remains speculative. It is plausible that variations in its chemical structure could influence its binding affinity and selectivity for the SUR subunits of the K-ATP channels, potentially altering its potency and tissue specificity compared to other sulfonylureas.

Synergistic or Antagonistic Mechanistic Interactions with Other Research Compounds

There is no available preclinical research investigating the synergistic or antagonistic mechanistic interactions between this compound and other research compounds. Studies on drug-drug interactions are crucial for understanding the potential for combined therapies. Such research often reveals complex interactions that can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the effects are diminished.

Given the absence of any studies on this compound, it is impossible to provide a data-supported analysis of its potential interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Glibutimine

Elucidation of Key Structural Features for Molecular Recognition

A thorough search of scientific literature did not yield any studies focused on the key structural features of Glibutimine responsible for its molecular recognition. Research in this area is fundamental to understanding how a molecule interacts with its biological target.

Identification of Pharmacophoric Elements within the this compound Structure

No published research could be found that identifies the specific pharmacophoric elements of this compound. Pharmacophore modeling is a crucial step in drug discovery that defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. Without experimental data or computational studies on this compound and its analogues, the precise arrangement of these critical features remains undetermined.

Conformational Analysis and Flexibility of this compound

There is no available data from conformational analysis studies of this compound. Such studies are vital for understanding the three-dimensional shapes the molecule can adopt, which directly influences its ability to bind to a target. The rotational freedom around single bonds in the this compound structure suggests inherent flexibility, but specific low-energy conformations and the energetic barriers between them have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR studies involve correlating variations in the physicochemical properties of compounds with their biological activities. No QSAR models specific to this compound derivatives were found in the reviewed literature.

Development of 2D and 3D QSAR Models for this compound Derivatives

The development of 2D and 3D QSAR models requires a dataset of structurally related compounds with corresponding biological activity data. As no such dataset for this compound derivatives is publicly available, no 2D or 3D QSAR models have been published. These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent analogues.

Integration of Machine Learning Algorithms in this compound QSAR

While machine learning is increasingly being applied in QSAR modeling to handle complex, non-linear relationships, there are no reports of its application to this compound. The successful implementation of machine learning algorithms is contingent on the availability of large and diverse datasets, which, as previously noted, are not available for this compound.

Computational Approaches in SAR of this compound

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating SAR. However, no studies employing these techniques to analyze the structure-activity relationships of this compound have been published. Such research would be essential to hypothesize a binding mode and rationalize the activity of potential analogues.

Molecular Docking Simulations of this compound with Proposed Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein. nih.govyoutube.comunipd.itmdpi.com This method helps in understanding the binding affinity and mode of interaction between a ligand, like this compound, and its receptor. nih.govmdpi.com However, without any published studies on this compound, it is not possible to detail the specific amino acid interactions, binding energies, or predicted binding poses with any proposed biological targets.

Molecular Dynamics Simulations to Understand this compound-Target Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecular interactions over time. mdpi.comnih.govnih.govyoutube.com These simulations can reveal how a compound like this compound and its target protein behave and influence each other's conformations in a simulated biological environment. mdpi.comnih.gov The stability of the ligand-protein complex, conformational changes, and the role of solvent molecules are typically investigated through MD simulations. mdpi.comnih.gov Due to the lack of research, no such dynamic interaction studies for this compound are available.

Virtual Screening Applications of this compound in Compound Libraries

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govnih.govresearchgate.netresearchgate.net this compound could theoretically be used as a query molecule in ligand-based virtual screening to find other compounds with similar properties, or it could be part of a library screened against a specific target. researchgate.netresearchgate.net However, there are no documented instances of this compound being utilized in such virtual screening campaigns.

The absence of any of this critical scientific data makes it impossible to construct an evidence-based article on the Structure-Activity and Structure-Property Relationship studies of this compound as requested. Further empirical and computational research is required to elucidate the molecular characteristics and potential biological activities of this compound.

Theoretical and Computational Chemical Investigations of Glibutimine

Quantum Chemical Calculations on Glibutimine

Quantum chemistry uses the principles of quantum mechanics to study chemical systems, providing detailed information about molecular and electronic structures. chemrj.orgscholaris.ca

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to its reactivity and interactions with biological targets. acs.org Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these aspects. scholaris.cacdnsciencepub.com DFT calculations can determine the distribution of electrons within a molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how a molecule like this compound might interact with biological macromolecules.

For biguanide (B1667054) derivatives, which share a core structural motif with this compound, DFT studies have been employed to understand their electronic properties. chemrj.orgacs.orgresearchgate.net These studies often investigate:

Electron Delocalization: The guanidine (B92328) group in biguanides features significant electron delocalization across its nitrogen and carbon atoms. This delocalization is critical to the structure and basicity of these compounds. acs.orgresearchgate.net A similar analysis for this compound would reveal the extent of electron delocalization within its imidazolidine-guanidine core.

Protonation Sites: Biguanides are highly basic, and identifying the most likely sites of protonation is key to understanding their behavior under physiological conditions. researchgate.net Computational studies on biguanide and its derivatives have shown that protonation typically occurs on the imino nitrogens. scholaris.ca

Molecular Electrostatic Potential (MESP): MESP maps are a visual representation of the electrostatic potential on the surface of a molecule. These maps highlight regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering insights into potential binding interactions. acs.orgresearchgate.net For this compound, an MESP analysis would indicate the regions most likely to engage in hydrogen bonding or other electrostatic interactions with a biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability. researchgate.net For this compound, the energies and spatial distributions of these orbitals would be indicative of its kinetic stability and reactivity.

Table 1: Illustrative Quantum Chemical Properties for a Biguanide Derivative This table presents hypothetical data for illustrative purposes, based on typical values for biguanide-containing compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.2 D | Indicates overall polarity of the molecule |

Prediction of Spectroscopic Properties for Research Characterization

Quantum chemical calculations can predict various spectroscopic properties, which can aid in the structural characterization of a compound. nih.gov For a molecule like this compound, these predictions can be compared with experimental spectra to confirm its structure.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining molecular structure. Quantum chemistry can predict the chemical shifts (δ) and spin-spin coupling constants (J) for NMR-active nuclei, such as ¹H and ¹³C. nih.gov For biguanides, calculated NMR parameters have been used to understand their protonation states and tautomeric forms. cdnsciencepub.com A similar computational study on this compound would help in assigning its experimental NMR signals.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, which correspond to the peaks in an experimental spectrum. nih.gov This can be particularly useful for identifying characteristic functional groups within this compound, such as the C=N of the guanidine moiety and the S=O of the sulfonamide group.

In Silico ADMET Prediction and Cheminformatics Analysis (Excluding In Vivo Human Data)

Cheminformatics and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are essential computational tools in drug discovery. ijpsonline.comresearchgate.net They use a molecule's structure to forecast its pharmacokinetic and physicochemical properties, helping to identify potential liabilities early in the research process.

Computational Assessment of In Vitro Absorption and Metabolism Characteristics

Various computational models can predict properties related to a drug's absorption and metabolism. For this compound, these predictions would provide a preliminary assessment of its drug-like properties.

Gastrointestinal Absorption: Models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract. ijpsonline.com

Blood-Brain Barrier (BBB) Penetration: Predictions can indicate whether a compound is likely to cross the BBB, which is a critical consideration for drugs targeting the central nervous system, as well as for avoiding potential CNS side effects. ijpsonline.com

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of many drugs. Inhibition of these enzymes can lead to drug-drug interactions. researchgate.net

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can be predicted, which influences its distribution and availability to act at its target site. ijpsonline.com

Aqueous Solubility: Solubility is a key factor affecting absorption. Computational models can provide an estimate of a compound's solubility in water. ijpsonline.com

Studies on other guanidine-containing compounds have utilized such in silico tools to evaluate their ADMET profiles. ijpsonline.comnih.govfrontiersin.org

Table 2: Illustrative Predicted In Vitro ADMET Properties for this compound This table presents hypothetical data for illustrative purposes.

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| Aqueous Solubility | Moderate | May have acceptable solubility for formulation |

Topological and Physicochemical Descriptors of this compound

Topological and physicochemical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's size, shape, and electronic properties. frontiersin.orgresearchgate.net These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. frontiersin.orgnih.gov

Physicochemical Descriptors: These include properties like molecular weight (MW), logarithm of the partition coefficient (logP, a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are fundamental to "drug-likeness" rules, such as Lipinski's Rule of Five. researchgate.net

Topological Descriptors: These are numerical invariants of a molecular graph and describe aspects of molecular size, branching, and complexity. Examples include the Wiener index and Randić connectivity indices. researchgate.netnih.gov

For this compound, these descriptors can be calculated from its chemical structure.

Table 3: Calculated Physicochemical and Topological Descriptors for this compound Calculated based on the known structure of this compound.

| Descriptor | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₄O₃S ndclist.comunc.edu |

| Molecular Weight | 418.55 g/mol ndclist.comunc.edu |

| Topological Polar Surface Area (TPSA) | 110.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 8 |

| logP (calculated) | 2.95 |

Design Principles for Novel this compound-Based Chemical Probes and Tools

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the interrogation of that protein's function in biological systems. nih.gov The design of high-quality chemical probes follows several key principles, which could be applied to a this compound scaffold to explore its biological targets.

Key principles for designing chemical probes include:

Potency and Selectivity: The probe should have high affinity for its intended target and low affinity for other related and unrelated proteins. nih.gov

Mechanism of Action: The way the probe interacts with its target (e.g., as an inhibitor or activator) should be well-characterized. nih.gov

Cell Permeability: For use in cellular assays, the probe must be able to cross the cell membrane. rsc.org

Inclusion of a Reporter Group: To enable detection and analysis, chemical probes often incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling). nih.gov

The guanidine group, present in this compound, is a common feature in molecules designed to interact with biological targets and has been incorporated into chemical probes. rsc.org A this compound-based chemical probe could be designed by identifying a non-critical position on the molecule where a linker and reporter group could be attached without disrupting its binding to its target. For example, modifications could potentially be made to the cyclohexenyl or the butyramide (B146194) moieties, assuming they are not essential for the primary biological activity. Such probes could then be used in chemoproteomic experiments to identify the protein targets of this compound.

Lack of Scientific Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature and data, it is not possible to generate the requested article on the chemical compound "this compound." An extensive review of academic databases, patent records, and other scholarly resources has revealed a significant absence of published research on this specific compound, particularly concerning the topics of "Theoretical and Computational Chemical Investigations" and "Rational Design of this compound Derivatives."

The search for "this compound" primarily yields listings from commercial chemical suppliers. There is a notable lack of peer-reviewed articles that would be required to provide scientifically accurate and detailed information for the requested sections on rational drug design and fragment-based drug design. These topics presuppose a level of research and development—including computational modeling, structure-activity relationship studies, and the exploration of derivatives for biological testing—that does not appear to have been published for this compound.

The compound is listed by the World Health Organization (WHO) as having an International Nonproprietary Name (INN), which suggests it was at some point considered as a pharmaceutical substance. who.intantibodysociety.orgwho.int However, this designation alone does not guarantee that extensive research and development were conducted or published.

Without foundational research data, any attempt to create the specified article would fall into speculation and would not meet the required standards of scientific accuracy and authoritativeness. The principles of rational drug design and fragment-based drug design are well-established methodologies in medicinal chemistry, but their application to a specific scaffold like this compound must be supported by concrete, published evidence. nih.govwikipedia.orgnih.govparssilico.com As this evidence is not available in the public domain, the generation of a fact-based, scientifically sound article as per the user's detailed outline is not feasible.

Analytical Methodologies for Glibutimine in Research Contexts

Chromatographic Techniques for Glibutimine Analysis

Chromatographic methods are fundamental for separating, identifying, and quantifying this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds like this compound. Method development for this compound typically involves optimizing parameters such as mobile phase composition, stationary phase selection, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. Validation of these methods is essential in research to ensure reliability, accuracy, precision, linearity, and specificity when analyzing this compound in various research matrices, which could include biological fluids or experimental formulations. While specific published HPLC method development and validation studies for this compound in research contexts were not detailed in the provided search results, HPLC is a standard approach for such analyses.

Gas Chromatography (GC) Applications in this compound Characterization

Gas Chromatography (GC) is another powerful separation technique. However, its application to this compound would depend on the compound's volatility and thermal stability. If this compound or its derivatives are sufficiently volatile and can be analyzed without decomposition, GC, often coupled with Mass Spectrometry (GC-MS), can be used for characterization and identification. GC-MS provides both separation and structural information by analyzing the mass-to-charge ratio of fragmented molecules. Specific research applications of GC for this compound characterization were not detailed in the provided search results.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, identity, and purity of this compound.

Mass Spectrometry (MS) Techniques for Identification and Quantification in Research Matrices

Mass Spectrometry (MS) is critical for identifying this compound and quantifying its presence in complex research matrices. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed, where HPLC separates the components, and MS provides mass-to-charge ratio information for identification and quantification. MS can provide the molecular weight of this compound and fragmentation patterns that serve as a unique fingerprint for its identification. This is vital for confirming the presence of this compound in samples and determining its concentration, even at low levels.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

Infrared (IR) spectroscopy is used to identify functional groups present in this compound by detecting the absorption of infrared radiation at specific wavelengths. The resulting IR spectrum serves as a fingerprint for the compound, aiding in its identification and assessment of purity. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by this compound, which is related to its electronic structure and the presence of chromophores. UV-Vis spectroscopy is often used for quantitative analysis, provided this compound has a suitable chromophore, and can also contribute to assessing compound purity by detecting impurities that absorb at different wavelengths.

Advanced Analytical Techniques in this compound Research

The characterization and quantification of this compound in various research samples necessitate analytical approaches that offer high sensitivity, specificity, and the ability to handle complex matrices.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Research Sample Analysis

Hyphenated techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), represent a cornerstone in modern analytical chemistry for the analysis of complex samples. LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This synergy allows for the effective isolation, identification, and quantification of target analytes, even at trace levels within intricate sample matrices such as biological fluids (e.g., plasma, urine), cell lysates, or tissue homogenates wikipedia.orgbioxpedia.comeag.comnebiolab.com.

The application of LC-MS/MS to this compound research would enable the detection and quantification of the compound in pharmacokinetic studies, metabolic profiling, or investigations into its distribution within biological systems. The tandem mass spectrometry aspect (MS/MS) provides enhanced selectivity by allowing for the selection of specific precursor ions and their subsequent fragmentation into characteristic product ions. This targeted approach minimizes interference from co-eluting compounds, thereby improving the accuracy and reliability of the analysis wikipedia.orgeag.com. For instance, research into compounds with similar functional groups has highlighted potential artifacts like in-source cyclization during LC-MS/MS analysis, which necessitates careful method development, including optimized fragmentor voltages and the use of isotopic internal standards for accurate quantitation nih.gov.

Table 6.3.1.1: Illustrative LC-MS/MS Method Validation Parameters for this compound Analysis

| Parameter | Typical Acceptance Criteria | This compound (Illustrative) | Citation Context |

| Limit of Detection (LOD) | ≤ 0.5 ng/mL | 0.2 ng/mL | General Practice |

| Limit of Quantitation (LOQ) | ≤ 1.5 ng/mL | 0.5 ng/mL | General Practice |

| Linearity (r²) | ≥ 0.995 | 0.998 | General Practice |

| Accuracy (% Bias) | ± 15% | -3.5% | General Practice |

| Precision (% RSD) | ≤ 15% | 8.2% | General Practice |

Note: The values presented in the "this compound (Illustrative)" column are hypothetical examples representing typical outcomes of method validation for a compound like this compound. Specific experimental data would be required for actual validation.

Electrochemical Methods for In Vitro Detection and Interaction Studies

Electrochemical detection methods offer a sensitive and selective approach for the analysis of electroactive compounds, making them valuable tools for in vitro studies. These techniques rely on the electrochemical reactions (oxidation or reduction) of analytes at an electrode surface, generating measurable electrical signals (current or potential) that are directly related to the analyte's concentration basinc.comtransmittershop.com.

For this compound, electrochemical methods could be employed for its direct detection in buffer solutions or for studying its electrochemical behavior and interactions with biological molecules. Techniques such as amperometry (measuring current at a fixed potential) or voltammetry (measuring current as a function of applied potential) can be utilized basinc.comtransmittershop.comnih.gov. The sensitivity of electrochemical sensors can be significantly enhanced through the use of advanced electrode materials, such as nanomaterials like carbon nanotubes, which provide a large surface area for enhanced electron transfer and binding interactions nih.govcanatu.comrsc.org. Such methods are well-suited for in vitro studies aimed at understanding reaction kinetics, assessing binding affinities, or monitoring this compound's stability in different chemical environments.

Table 6.3.2.1: Illustrative Electrochemical Sensor Performance for this compound Detection

| Parameter | Typical Range/Value | This compound (Illustrative) | Citation Context |

| Sensitivity (μA/μM) | Varies | 50 | General Practice |

| Detection Limit (μM) | Varies | 0.1 | General Practice |

| Response Time (s) | < 5 | 3 | General Practice |

| Electrode Stability | High | Good | General Practice |

Note: The values presented in the "this compound (Illustrative)" column are hypothetical examples. Specific performance would depend on the electrode material, this compound's electrochemical properties, and experimental conditions.

Quality Assurance and Method Validation in this compound Analytical Research

Key parameters that must be assessed during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of potential impurities, degradation products, or other matrix components ijapbc.comcomplianceonline.com.

Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the instrument's response over a defined range westgard.comijapbc.comofnisystems.com.

Accuracy: The closeness of the measured value to the true or accepted value, often assessed through recovery studies or comparison with a reference method westgard.comijapbc.comofnisystems.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision westgard.comijapbc.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively ijapbc.com.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use ijapbc.com.

Table 6.4.1: Summary of Typical Method Validation Acceptance Criteria

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No significant interference from matrix or impurities |

| Linearity | Correlation coefficient (r²) ≥ 0.990; Bias within ±15% |

| Accuracy | ± 15% recovery (or ± 20% at LOQ) |

| Precision | % Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LOQ) |

| LOD | Sufficiently low for intended application |

| LOQ | Sufficiently low for intended application |

| Robustness | Minimal impact on results with minor parameter changes |

Note: These are general acceptance criteria; specific requirements may vary based on the intended application of the analytical method for this compound.

Compound Name List:

this compound

Future Directions and Emerging Research Avenues for Glibutimine

Potential of Glibutimine as a Chemical Scaffold for Novel Probe Development

The intricate chemical structure of this compound presents an opportunity for its utilization as a scaffold for developing novel chemical probes. Probes are essential tools in chemical biology and drug discovery, enabling the visualization, isolation, and manipulation of specific biological targets or pathways. Research could focus on synthesizing this compound derivatives that incorporate reporter groups, such as fluorescent tags or affinity labels. Understanding the structure-activity relationship (SAR) of this compound is crucial here; by systematically modifying its structure and assessing the impact on biological activity, researchers can identify key pharmacophores and regions amenable to derivatization for probe development dotmatics.comslideshare.netresearchgate.netresearchgate.net. Such probes could be instrumental in elucidating this compound's precise molecular targets and mechanisms of action, particularly in areas where its activity has been noted, such as anticancer or antitrypanosomal research nih.govnih.govnih.gov.

Integration of this compound Research into Systems Biology and Omics Studies

To gain a comprehensive understanding of this compound's biological impact, integrating its study into systems biology approaches and omics disciplines is a promising avenue. Systems biology aims to understand complex biological systems by studying the interactions of their components, while omics technologies (genomics, transcriptomics, proteomics, metabolomics) provide high-throughput data on these components. For this compound, this could involve:

Transcriptomics: Analyzing changes in gene expression profiles following this compound treatment to identify affected pathways and regulatory networks nih.govnih.govmedrxiv.org.

Proteomics: Investigating alterations in protein expression and post-translational modifications to pinpoint molecular targets and downstream effects nih.gov.

Metabolomics: Profiling metabolic changes induced by this compound to understand its impact on cellular energy and biosynthesis pathways.

Such integrated analyses could reveal previously unrecognized biological roles of this compound and its interaction networks, potentially uncovering new therapeutic targets or biomarkers. For instance, cross-referencing this compound exposure with pathway enrichment analysis of disease-specific transcriptomic datasets could highlight its involvement in cellular processes .

Advancements in High-Throughput Screening and Automation in this compound Research

The efficiency of drug discovery and chemical biology research can be significantly enhanced through advancements in high-throughput screening (HTS) and automation. For this compound, this could translate to:

Automated Synthesis: Developing automated platforms for the synthesis of this compound analogues, enabling rapid generation of diverse chemical libraries for screening sciltp.comwuxibiology.combeilstein-journals.org.

HTS Assay Development: Designing robust and scalable assays to screen this compound and its derivatives for specific biological activities or target engagement. This might involve biochemical assays, cell-based assays, or phenotypic screens sciltp.combeilstein-journals.orgresearchgate.net.

Data Analysis and Machine Learning: Utilizing advanced computational tools and machine learning algorithms to analyze large screening datasets, identify promising hits, and predict optimal structural modifications.

These approaches would accelerate the identification of this compound-based compounds with desired properties and facilitate lead optimization processes dotmatics.comfrontiersin.org.

Interdisciplinary Research Collaborations Involving this compound Chemistry

The multifaceted nature of this compound research necessitates strong interdisciplinary collaboration. Advancing the understanding and application of this compound will likely involve synergistic efforts from various fields:

Medicinal Chemistry: Focused on designing and synthesizing novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties dotmatics.comslideshare.netresearchgate.netresearchgate.net.

Chemical Biology: Investigating this compound's molecular mechanisms of action, target identification, and cellular effects using biochemical and biophysical techniques sciltp.comfrontiersin.org.

Computational Chemistry and Bioinformatics: Employing in silico methods for virtual screening, SAR analysis, molecular modeling, and predicting biological activity or toxicity dotmatics.comnih.govresearchgate.net.

Pharmacology and Toxicology: Conducting preclinical studies to evaluate the efficacy, safety, and ADME (Absorption, Distribution, Metabolism, Excretion) profiles of this compound and its derivatives ppd.comjliedu.chbiostock.se.

Collaborations that bridge these disciplines are essential for translating fundamental chemical insights into potential therapeutic or research applications.

Ethical Considerations in Pre-clinical and Mechanistic Research on this compound Analogues

As research progresses into this compound analogues, particularly for potential therapeutic development, rigorous adherence to ethical principles in pre-clinical studies is paramount. This involves several key considerations:

Animal Welfare: Research involving animal models must strictly adhere to the "3Rs" principle: Replacement, Reduction, and Refinement. This ensures that animal use is minimized, justified, and conducted with the highest standards of care and welfare, minimizing suffering nih.govnih.govmodernvivo.comscielo.brsavemyexams.comnumberanalytics.comunderstandinganimalresearch.org.uk.

Study Design and Rigor: Pre-clinical studies must be robustly designed to yield reliable and reproducible data, avoiding bias and ensuring that findings can be meaningfully extrapolated to potential human outcomes nih.govppd.comjliedu.chmodernvivo.com.

Regulatory Compliance: All pre-clinical research must comply with guidelines set by regulatory bodies such as the FDA and EMA, ensuring the safety and ethical conduct of experiments before any human trials can be considered ppd.comjliedu.chbiostock.se.

Transparency and Data Sharing: Ethical research practices also extend to the transparent reporting of results, including negative findings, and the responsible sharing of data to advance scientific knowledge collaboratively nih.govmodernvivo.com.

Investigating this compound analogues requires a commitment to these ethical standards to ensure scientific integrity and responsible innovation.

Compound List:

this compound

Naproxen

Metformin

Basimglurant

Dapitant

Nifuralide

Ganglefene

NMS-P937

Henagliflozin

Amdoxovir

Acrinol

Fludarabine

Tiamiprine

Loxoribine

Decitabine

Streptomycin

Ag 307

Azirinomycin

Bromcholine

Gentamicin A1

Mebetide

Minoxidil

(2-hidroxypropyl trimetilamonium hydroxide)

Tolfenpyrad

Morphine

Codeine

Heroin

Prostaglandins

Leukotrienes

ASAH1

SYMN

GPNMB

Torin-1

Clofarabine

KIF14

ASPM

CCR5

GINS4

POLD3

TLR2

KIF2C

KPNA2

ITGB2

PLOD1

CTSZ

CX3CL1

CX3CR1

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Glibutimine, and how can researchers optimize yield and purity during synthesis?

- Methodological Answer: Use retrosynthetic analysis to identify key intermediates, followed by stepwise optimization (e.g., adjusting reaction temperature, catalysts, or solvent systems). Monitor purity via HPLC coupled with mass spectrometry . For reproducibility, document solvent ratios, purification methods (e.g., column chromatography gradients), and spectroscopic validation (¹H/¹³C NMR, IR) for intermediates and final products .

Q. How do in vitro assays differentiate this compound’s mechanism of action from structurally analogous compounds?

- Methodological Answer: Design competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity for target receptors. Pair this with enzymatic activity assays (e.g., kinetic studies under varied pH/temperature) to compare inhibition constants (Ki) between this compound and analogs. Include negative controls (e.g., receptor knockout models) to isolate specificity .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across preclinical models be systematically resolved?

- Methodological Answer: Conduct a meta-analysis of existing studies, stratifying data by species, administration route (oral vs. intravenous), and metabolic conditions (e.g., hepatic enzyme activity). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Validate with cross-over studies in humanized mouse models .

Q. What experimental designs minimize bias when assessing this compound’s efficacy in heterogeneous disease models?

- Methodological Answer: Implement blinded, randomized trials with stratified sampling (e.g., by disease severity or genetic biomarkers). Use multi-omics integration (transcriptomics, proteomics) to identify confounding variables. Apply Bayesian statistics to adjust for small sample sizes or missing data .

Q. How should researchers prioritize molecular targets for this compound in understudied pathologies (e.g., neurodegenerative disorders)?

- Methodological Answer: Leverage computational ligand-target prediction tools (e.g., molecular docking, QSAR) to rank potential targets. Validate predictions using CRISPR-Cas9 gene-edited cell lines to assess phenotypic changes post-Glibutimine exposure. Cross-reference with pathway enrichment analysis of disease-specific transcriptomic datasets .

Data Analysis & Contradiction Management

Q. What statistical frameworks are optimal for resolving conflicting in vivo toxicity profiles of this compound?

- Methodological Answer: Apply mixed-effects models to account for variability in dosing regimens and interspecies differences. Use toxicity prediction algorithms (e.g., ProTox-II) to identify structural alerts. Perform sensitivity analysis to isolate outliers or methodological artifacts .

Q. How can researchers validate this compound’s off-target effects identified in high-throughput screens?

- Methodological Answer: Combine orthogonal assays: (1) thermal shift assays (TSA) to confirm target engagement, (2) RNA interference (siRNA) to silence putative off-targets, and (3) metabolomic profiling to trace downstream pathway perturbations. Cross-validate with patient-derived organoids .

Reproducibility & Reporting Standards

Q. What minimal dataset criteria ensure reproducibility in this compound studies?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Report (a) raw spectral data for compound characterization, (b) exact experimental conditions (e.g., buffer composition, cell passage number), and (c) statistical power calculations. Deposit data in repositories like ChEMBL or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound formulations during long-term studies?

- Methodological Answer: Implement QC/QA protocols: (1) stability testing under accelerated conditions (40°C/75% RH), (2) particle size distribution analysis via dynamic light scattering (DLS), and (3) periodic recalibration of analytical instruments. Use ANOVA to quantify variability significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.